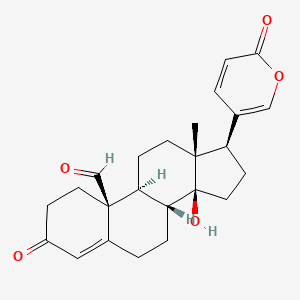

Scilliglaucosidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

21887-06-9 |

|---|---|

Molecular Formula |

C24H28O5 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-3-oxo-17-(6-oxopyran-3-yl)-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C24H28O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,12-14,18-20,28H,3-4,6-11H2,1H3/t18-,19+,20-,22-,23-,24+/m1/s1 |

InChI Key |

SXVGJSSQJJOPFC-HJAATKQZSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CCC5=CC(=O)CC[C@]35C=O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5=CC(=O)CCC35C=O |

Origin of Product |

United States |

Overview of Bufadienolide Cardiac Glycosides in Natural Product Chemistry

Bufadienolides are a class of cardiotonic steroids characterized by a C-24 steroid nucleus and a doubly unsaturated six-membered lactone ring (a pentadienolide) attached at the C-17 position. mdpi.com This structure distinguishes them from cardenolides, another major group of cardiac glycosides, which possess a five-membered lactone ring. mdpi.comwikipedia.org These compounds are predominantly synthesized by plants, but are also found in animal sources, such as the venom of toads from the Rhinella (formerly Bufo) genus. mdpi.comnih.gov

In the plant kingdom, bufadienolides are found in several families, including Hyacinthaceae (e.g., Drimia, Bowiea), Crassulaceae, and Ranunculaceae. iosrjournals.org Species of the genus Drimia (formerly Urginea), commonly known as squill, are particularly well-known for producing a large number of these compounds. iosrjournals.orgplantaedb.com

The primary mechanism of action for cardiac glycosides, including bufadienolides, is the inhibition of the Na+/K+-ATPase enzyme, also known as the sodium pump. nih.goviosrjournals.orgresearchgate.net This enzyme is crucial for maintaining the electrochemical gradients across cell membranes. nih.goviosrjournals.org By inhibiting this pump, bufadienolides cause an increase in intracellular sodium, which in turn leads to an increase in intracellular calcium, enhancing the contractility of cardiac muscle. nih.gov This biological activity has made them a subject of interest in medicinal chemistry for many years. iosrjournals.orgresearchgate.net Beyond their cardiotonic effects, research has explored a wide range of other biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Historical and Modern Context of Scilliglaucosidine S Role in Research

Botanical Taxonomy and Geographic Distribution of this compound-Producing Species

This compound is a naturally occurring cardiac glycoside found primarily within plant species belonging to the genera Drimia and Urginea. wikipedia.orgresearchgate.net These genera are part of the Asparagaceae family, subfamily Scilloideae. wikipedia.orgresearchgate.net Historically, there has been significant taxonomic overlap and reclassification between these genera, with many species previously classified under Urginea now being included in Drimia. wikipedia.orgllifle.comllifle.info For instance, the well-known source plant Drimia maritima is a synonym for Urginea maritima. wikipedia.org

These plants are widely distributed across the Mediterranean region, Africa, and India. nih.gov Drimia maritima, commonly known as sea squill or sea onion, is particularly prevalent in the coastal habitats of the Mediterranean Basin, extending to western Asia and northern Africa. wikipedia.orgresearchgate.netjardineriaon.com Other species such as Drimia indica (Indian squill) are found in Asia and are also recognized sources of related bioactive compounds. mdpi.com The table below lists some of the primary plant sources of this compound and its glycosides.

| Botanical Name (Synonyms) | Family | Common Name | Geographic Distribution |

| Drimia maritima (Urginea maritima, Scilla maritima) wikipedia.orgllifle.com | Asparagaceae | Sea Squill, Maritime Squill wikipedia.org | Mediterranean Basin, Western Asia, Northern Africa wikipedia.org |

| Urginea altissima thieme-connect.de | Asparagaceae | Not specified | |

| Drimia indica (Urginea indica) mdpi.com | Asparagaceae | Indian Squill mdpi.com | Asia, particularly India mdpi.com |

This table outlines the primary botanical sources of this compound, including their taxonomic classification and common geographic locations.

The primary storage organs for this compound and its parent glycosides are the bulbs of these plants. wikipedia.orgresearchgate.net The bulb of Urginea maritima (sea squill) is a large, subterranean structure that can weigh up to one kilogram and serves as a reservoir for water, nutrients, and these defensive secondary metabolites. wikipedia.orgllifle.com Research has consistently identified the bulbs as the richest source of bufadienolides, including scilliglaucoside (B13753592), the glycosidic precursor to this compound. wikipedia.orgnih.gov

While other parts of the plant, such as the leaves and flowers, also contain these compounds, their concentration is significantly lower than in the bulbs. researchgate.netuniv-lorraine.fr The leaves of Drimia maritima are large and leathery, emerging in the spring and dying back before the plant flowers in the fall. wikipedia.org The primary function of the leaves is photosynthesis, while the bulb is specialized for storage. youtube.com The accumulation of toxic cardiac glycosides in the bulb is considered a defense mechanism against herbivores. wikipedia.org

The Drimia and Urginea Genera as Primary Sources

Advanced Extraction and Purification Strategies for this compound

This compound typically exists in the plant as a glycoside, most notably scilliglaucoside, where it is attached to a sugar molecule (D-glucose). thieme-connect.de To isolate the aglycone this compound, a crucial step is the cleavage of this glycosidic bond. Fermentative or enzymatic hydrolysis is a targeted method to achieve this. thieme-connect.deyoutube.com

This biotechnological process utilizes enzymes, either from microbial fermentation or as isolated preparations, to specifically break the bond between the sugar and the this compound molecule. nih.govnih.gov For example, research on the glycoside altoside, an isomer of scilliglaucoside from Urginea altissima, demonstrated that fermentative hydrolysis successfully splits the molecule into this compound and D-glucose. thieme-connect.de This method is often preferred over chemical hydrolysis as it proceeds under milder conditions, preventing the degradation of the target compound and offering higher specificity. nih.gov The process involves incubating the plant extract containing the glycosides with a suitable enzyme or microbial culture, leading to the release of the aglycone, this compound, which can then be further purified. mdpi.commdpi.com

Following initial extraction and hydrolysis, the purification of this compound from the complex mixture of plant metabolites relies heavily on modern chromatographic techniques. nih.govresearchgate.net Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

A combination of different chromatographic methods is often employed to achieve high purity. researchgate.net These can include:

Column Chromatography: Often used as an initial purification step to separate major classes of compounds. researchgate.net

Droplet Counter-Current Chromatography (DCCC): A liquid-liquid partition chromatography technique that has been successfully used in the isolation of various bufadienolides. researchgate.net

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and quantification of this compound. imrpress.com

Ultra-High-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS): This advanced technique combines the high separation power of UPLC with the sensitive detection and structural elucidation capabilities of mass spectrometry, allowing for the precise identification and analysis of compounds like this compound in plant extracts. mdpi.comresearchgate.net

The table below summarizes the chromatographic techniques used in the isolation and analysis of this compound and related compounds.

| Chromatographic Technique | Application in this compound Isolation | Reference |

| Column Chromatography | Initial separation of bufadienolides from crude extracts. researchgate.net | researchgate.net |

| Droplet Counter-Current Chromatography (DCCC) | Used in combination with column chromatography for the isolation of bufadienolides. researchgate.net | researchgate.net |

| Ion-Exchange Chromatography | General protein and peptide purification; applicable for separating enzyme components in hydrolysis preparations. nih.govnih.gov | nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Final purification and analysis of cardiac glycosides like proscillaridin (B1679727) A. imrpress.com | imrpress.com |

| UPLC/MS | Fingerprinting and structural confirmation of bufadienolides in squill varieties. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

This interactive table details the various modern chromatographic methods applied in the purification and analysis of this compound from its natural sources.

Biosynthetic Pathways and Enzyme Mechanisms Leading to Scilliglaucosidine

Elucidation of Precursor Molecules in Bufadienolide Biosynthesis

The biosynthetic pathway for bufadienolides is an extension of the well-established steroid biosynthesis pathway. researchgate.net The foundational precursors are simple molecules that are progressively built up into the complex steroid skeleton.

The generally accepted sequence begins with acetic acid and proceeds through the mevalonate (B85504) pathway to produce cholesterol. researchgate.net Cholesterol is a critical precursor for the synthesis of bufadienolides in both plants and animals. nih.govahajournals.orgfrontiersin.org From cholesterol, the pathway can diverge. In plants, pregnenolone (B344588) is considered a key intermediate and a direct precursor to plant-derived bufadienolides. researchgate.net However, studies in some amphibian species have shown that pregnenolone is not incorporated into the bufadienolides they produce, suggesting that the pathway is independent of cholesterol side-chain cleavage to pregnenolone in these organisms. ahajournals.org

The biosynthesis of mammalian bufadienolides also appears to be independent of the traditional steroidogenesis pathway that proceeds via pregnenolone. ahajournals.org Instead, evidence points towards an alternative "acidic" pathway involving bile acid intermediates. ahajournals.org

| Precursor Molecule | Role in Bufadienolide Biosynthesis |

|---|---|

| Acetic Acid | Initial building block for the mevalonate pathway. researchgate.net |

| Mevalonic Acid | Key intermediate in the biosynthesis of isoprenoids. researchgate.net |

| Squalene | Linear precursor that cyclizes to form the initial steroid skeleton (lanosterol). researchgate.net |

| Cholesterol | Central precursor to all steroid hormones and bufadienolides. researchgate.netnih.govfrontiersin.org |

| Pregnenolone | Established precursor for plant-derived bufadienolides; its role in animal bufadienolide synthesis is debated. researchgate.netahajournals.org |

| Bile Acids | Proposed intermediates in an alternative biosynthetic pathway in mammals. ahajournals.org |

Characterization of Key Enzymatic Transformations in the Scilliglaucosidine Pathway

The conversion of cholesterol and its downstream precursors into this compound is catalyzed by a suite of specific enzymes. These enzymes are responsible for the key structural modifications that define the bufadienolide skeleton, including hydroxylations, oxidations, and the formation of the characteristic α-pyrone ring.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is critical for catalyzing hydroxylation reactions at various positions on the steroid nucleus. sjtu.edu.cn These modifications are crucial for creating the vast diversity of bufadienolide structures. nih.gov While the specific CYPs for every step in this compound synthesis are not fully mapped, studies on related compounds have identified key players. For instance, CYP27A1, an enzyme involved in the bile acid pathway, has been shown to initiate the biosynthesis of the mammalian bufadienolide marinobufagenin. frontiersin.orgahajournals.org Transcriptome analyses in toads have also highlighted the importance of CYP family members in bufadienolide production. frontiersin.orgsjtu.edu.cn

Dehydrogenases and Reductases: Enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR) have been identified in toads and are believed to be involved in the bufadienolide biosynthetic pathway. nih.gov These enzymes catalyze critical oxidation and reduction steps in the modification of the steroid core.

Glycosyltransferases (GTs): this compound often occurs in nature as a glycoside, meaning it is attached to one or more sugar units. For example, Scilliglaucoside (B13753592) is the α-D-glucoside of Scilliglaucosidin, while Altosid is the corresponding β-D-glucoside. researchgate.net The formation of these glycosides is catalyzed by glycosyltransferases, which transfer a sugar moiety from an activated donor to the aglycone (Scilliglaucosidin). Research has shown that various bufadienolides can be glycosylated by enzymes such as YjiC1. researchgate.net

| Enzyme Class/Family | Example/Function | Catalyzed Transformation | Relevance to this compound Pathway |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP27A1, CYP46A35 | Site-specific hydroxylation of the steroid core. frontiersin.orgahajournals.orgsjtu.edu.cn | Creates the specific oxidation pattern of the Scilliglaucosidin steroid nucleus. |

| Dehydrogenases/Reductases | 3β-HSD, 5β-POR | Oxidation of hydroxyl groups to ketones and reduction of double bonds. nih.gov | Modifies the steroid rings to achieve the final structure. |

| Glycosyltransferases (GTs) | YjiC1, fungal ferments | Attachment of sugar moieties (e.g., glucose) to the aglycone. researchgate.netresearchgate.net | Forms glycosides like Scilliglaucoside and Altosid from the Scilliglaucosidin aglycone. researchgate.net |

Molecular and Genetic Aspects of this compound Biosynthetic Regulation

The production of this compound and other bufadienolides is tightly regulated at the molecular and genetic level. This regulation ensures that these potent compounds are synthesized in the correct tissues and at appropriate times. While the specific regulatory network for this compound is not fully detailed, studies of bufadienolide-producing organisms provide significant insights.

Gene Expression and Tissue Specificity: In toads, the genes encoding biosynthetic enzymes are highly expressed in specialized toxin-producing tissues, such as the parotoid glands. frontiersin.orgsjtu.edu.cn Transcriptomic analyses have revealed that genes for key enzymes, including 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR)—the rate-limiting enzyme in cholesterol synthesis—and various cytochrome P450s (e.g., Cyp27a1), show significantly higher transcription levels in these glands compared to other tissues. frontiersin.orgfrontiersin.org This tissue-specific gene expression is a primary mechanism for controlling bufadienolide synthesis.

Hormonal and Environmental Regulation: The synthesis of bufadienolides can be influenced by external stressors and internal hormonal signals. Studies in toads have suggested a link between the endocrine stress response and toxin production. oup.com Corticosterone, the main amphibian stress hormone, and its upstream regulators may play a role in modulating the rate of bufadienolide synthesis, indicating a physiological control layer that responds to environmental conditions. oup.com

Transcriptional Regulation: In plants, the biosynthesis of secondary metabolites is often controlled by networks of transcription factors (TFs). mdpi.com Families of TFs such as MYB, bHLH, and WRKY are known to bind to the promoter regions of biosynthetic genes, thereby activating or repressing their transcription in a coordinated manner. mdpi.com Although the specific TFs that regulate the this compound pathway in plants like Urginea maritima have not yet been identified, it is highly probable that such a regulatory system is in place. nih.gov

| Gene / Regulatory Factor | Function / Role | Organism / System |

|---|---|---|

| hmgcr (gene) | Encodes HMG-CoA reductase, the rate-limiting enzyme for cholesterol precursor synthesis. frontiersin.orgfrontiersin.org | Asiatic Toad (Bufo gargarizans) |

| Cyp27a1 (gene) | Encodes a Cytochrome P450 enzyme involved in cholesterol metabolism and bufadienolide synthesis. frontiersin.org | Asiatic Toad (Bufo gargarizans) |

| Corticosterone (hormone) | A potential hormonal regulator that may stimulate the biosynthetic pathway. oup.com | Amphibians |

| Transcription Factors (e.g., MYB, WRKY) | General regulators of secondary metabolite gene expression in plants. mdpi.com | Plants (general mechanism) |

Chemical Synthesis and Semisynthetic Derivatization of Scilliglaucosidine Analogs

Development of Total Synthetic Routes Towards the Scilliglaucosidine Core Structure

The total synthesis of the this compound core, a complex steroidal framework characterized by a dihydroxy-substituted A/B ring system and a six-membered lactone (α-pyrone) at the C-17 position, is a significant undertaking in organic chemistry. While a dedicated total synthesis of this compound itself has not been extensively reported in publicly available literature, the strategies employed for the synthesis of other bufadienolides provide a foundational blueprint for approaching this target.

The construction of the steroidal ABCD-ring system is a common initial phase. These approaches often rely on well-established methodologies in steroid synthesis, such as the Torgov-Smith reaction or various cyclization strategies to build the polycyclic core from simpler acyclic or monocyclic precursors. A key challenge in a potential synthesis of this compound would be the stereocontrolled introduction of the hydroxyl groups at the C-3 and C-5 positions of the steroid nucleus.

The attachment of the α-pyrone ring at the sterically hindered C-17 position represents another major synthetic hurdle. Methodologies for constructing this lactone ring on a steroidal scaffold typically involve the elaboration of a C-17 side chain. This can be achieved through various strategies, including the use of organometallic reagents to introduce a two-carbon unit, followed by oxidation and cyclization to form the pyrone ring. Alternative approaches might involve the use of a pre-functionalized lactone-containing building block that can be coupled to the steroid core. The development of a concise and efficient total synthesis of the this compound core remains an open challenge, requiring innovative solutions for stereocontrol and the formation of the characteristic bufadienolide lactone.

Semisynthetic Modification Strategies for this compound and Related Bufadienolides

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, offers a more direct route to novel analogs when the parent compound is accessible from natural sources. wikipedia.org For this compound and related bufadienolides, semisynthetic strategies can be employed to explore structure-activity relationships (SAR) by selectively modifying various functional groups on the molecule.

Common sites for modification on the bufadienolide scaffold include the hydroxyl groups on the steroid nucleus and the α-pyrone ring. For instance, the hydroxyl groups can be esterified or etherified to introduce a variety of substituents, thereby altering the polarity and steric properties of the molecule. Such modifications can have a profound impact on the biological activity of the resulting derivatives.

The α-pyrone ring is another key target for semisynthetic modification. For example, reactions such as Michael additions to the conjugated system of the lactone can be used to introduce new substituents at the C-21 position. Furthermore, the double bonds within the pyrone ring can be selectively reduced or otherwise functionalized. These modifications can modulate the reactivity and binding affinity of the molecule to its biological targets. While specific examples of the semisynthetic modification of this compound are not widely documented, the general principles applied to other bufadienolides would be directly applicable.

Design and Synthesis of Novel this compound Derivatives for Biological Probing

The design and synthesis of novel derivatives of this compound are crucial for understanding its mechanism of action and for developing new therapeutic agents with improved properties. scilit.com This process is often guided by computational modeling and structure-activity relationship (SAR) studies of related compounds. nih.govnih.govrsc.orgchemrxiv.orgfrontiersin.org

The primary goal in designing new analogs is often to dissociate the desired therapeutic effects from the cardiotoxicity that is characteristic of many bufadienolides. This can be achieved by fine-tuning the structure to selectively interact with specific isoforms of its target protein, Na+/K+-ATPase, or to engage with other cellular targets.

Synthetic efforts in this area would focus on creating a library of derivatives with systematic variations at different positions of the this compound molecule. For example, the synthesis of glycosylated derivatives, where a sugar moiety is attached to one of the hydroxyl groups, is a common strategy in the field of cardiac glycosides to improve pharmacokinetic properties. A "hydroxy-scilliglaucosidin-O-rhamnoside" has been mentioned in the literature, suggesting that glycosylation is a viable derivatization strategy. dntb.gov.ua

Another approach involves the synthesis of derivatives with modified A/B ring functionalities or altered substituents on the α-pyrone ring. The introduction of fluorescent tags or other reporter groups can also create valuable chemical probes for studying the cellular uptake, distribution, and target engagement of this compound. The synthesis of such derivatives relies on a combination of total and semisynthetic methods, often requiring the development of new, highly selective chemical reactions.

Advanced Spectroscopic and Analytical Characterization of Scilliglaucosidine

Comprehensive Structural Elucidation Using Nuclear Magnetic Resonance (NMR) Spectroscopy

The process involves:

1D NMR: ¹H NMR spectra provide information on the number and type of protons and their electronic environments, while ¹³C NMR spectra identify each unique carbon atom in the molecule. iosrjournals.org For a bufadienolide, characteristic signals include those for the steroid nucleus and the distinctive α-pyrone ring. ajol.info

2D NMR: Advanced techniques are essential to assemble the molecular puzzle. iosrjournals.orgethz.ch

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out adjacent proton networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the molecule's stereochemistry. cas.cz

In studies of Drimia maritima, NMR is used in conjunction with MS to provide structural confirmation of the major metabolites identified. nih.govresearchgate.netmdpi.com The chemical shifts observed are compared with data from known bufadienolides to verify the structure. ajol.infopreprints.org

Representative ¹³C NMR Chemical Shift Ranges for a Bufadienolide Core Structure This table illustrates the typical chemical shift (δ) regions for the carbon atoms found in the foundational structure of bufadienolides, providing context for the type of data obtained in structural analysis.

| Carbon Type | Typical Chemical Shift (δ) in ppm |

| Steroidal Methyls (C-18, C-19) | 15 - 25 |

| Steroidal Methylenes (CH₂) | 20 - 45 |

| Steroidal Methines (CH) | 30 - 60 |

| Oxygenated Carbons (C-O) | 60 - 85 |

| α-Pyrone Ring (olefinic) | 110 - 150 |

| α-Pyrone Ring (carbonyl C=O) | 160 - 165 |

| Other Carbonyls (e.g., C=O) | > 200 |

Note: Specific values can vary based on the exact structure, substitutions, and solvent used. sigmaaldrich.com

Mass Spectrometry (MS) Applications for Identification and Profiling of Scilliglaucosidine and its Metabolites

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. wikipedia.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and profiling compounds like this compound from complex mixtures. nih.govnanalysis.com

In studies on squill varieties, Ultra-High-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) has been employed to tentatively identify this compound and its derivatives. nih.govresearchgate.net The process involves ionizing the molecules (e.g., using electrospray ionization - ESI) and then separating the resulting ions based on their mass-to-charge ratio (m/z). youtube.com

Tandem mass spectrometry (MS/MS) provides deeper structural insights. nih.gov A specific ion of interest (a precursor ion) is selected and fragmented, and the resulting product ions are analyzed. wikipedia.org This fragmentation pattern is reproducible and acts as a structural fingerprint, allowing for the confident identification of the compound and its metabolites. slideshare.netlibretexts.org For instance, a glycosylated metabolite of this compound would show a characteristic loss of the sugar moiety during fragmentation. frontiersin.org

Research on Drimia maritima has successfully used UPLC/MS to detect this compound and related bufadienolides. nih.govresearchgate.net

Table of Tentatively Identified this compound-Related Metabolites by UPLC/MS This table presents data from a metabolomic study of Drimia maritima, showing the mass-to-charge ratio (m/z) of detected ions and the metabolites they represent.

| Detected Ion (m/z) | Proposed Metabolite Identity | Ionization Mode |

| 577.2637 | [Hydroxy-scilliglaucosidin-O-rhamnoside+H]⁺ | Positive |

| Not specified in source | 3-Dehydroscilliglaucosidin (this compound) | Positive |

Source: Data derived from a comparative metabolomic study of Urginea maritima. nih.gov

Chromatographic Methodologies for Qualitative and Quantitative Analysis (e.g., UPLC/MS, GC-MS)

Chromatography is fundamental to the analysis of this compound, as it separates the compound from the thousands of other molecules present in a crude plant extract. researchgate.net The choice of chromatographic method depends on the properties of the analyte.

Ultra-Performance Liquid Chromatography (UPLC): This is a high-resolution form of HPLC that is ideal for separating non-volatile, thermally sensitive compounds like this compound and its glycosides. youtube.comwaters.com When coupled with MS (UPLC-MS), it allows for both qualitative and quantitative analysis. nih.gov

Qualitative Analysis: Involves identifying a compound based on its specific retention time (the time it takes to pass through the column) and its mass spectrum, which is then compared to known standards or databases. frontiersin.org

Quantitative Analysis: Determines the concentration of a specific compound in a sample. waters.com This is typically achieved by creating a calibration curve with known concentrations of a pure standard and comparing the peak area of the analyte in the sample to this curve.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the analysis of volatile and thermally stable compounds. researchgate.net In the context of studying plants containing this compound, GC-MS is not used to analyze the glycoside itself but rather to profile the volatile organic compounds (VOCs) in the plant extract, providing a broader chemical fingerprint of the sample. mdpi.com

A multiplex approach using both UPLC/MS and GC-MS provides a comprehensive chemical snapshot of the plant material. nih.govresearchgate.net

Summary of Chromatographic Platforms Used in Squill Analysis

| Analytical Platform | Analyte Type | Purpose in this compound Research |

| UPLC-MS / UPLC-MS/MS | Non-volatile compounds (e.g., bufadienolides) | Separation, identification (qualitative), and profiling of this compound and its metabolites. nih.govmdpi.commdpi.com |

| GC-MS | Volatile and semi-volatile compounds | Characterization of the plant's volatile profile to complement metabolomic data. researchgate.netmdpi.com |

Metabolomics Approaches in the Study of this compound Content and Distribution

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. frontiersin.org This powerful approach provides a functional snapshot of cellular processes and is perfectly suited for investigating the chemical diversity and distribution of compounds like this compound in their natural sources. mdpi.com

In the study of Drimia maritima (squill), a metabolomics approach combining NMR and MS platforms has been effectively utilized. nih.govresearchgate.net This strategy allows researchers to compare the metabolic profiles of different plant varieties, such as the white squill (WS) and red squill (RS).

Key findings from these metabolomics studies include:

Differential Distribution: Bufadienolides, including derivatives like hydroxy-scilliglaucosidin-O-rhamnoside, were found to be significantly enriched in the white squill variety compared to the red squill. researchgate.net

Comprehensive Profiling: UPLC/MS analysis identified 130 different secondary metabolites, with bufadienolides being a major class in the white squill. mdpi.com

Multivariate Data Analysis: To make sense of the vast datasets generated, statistical methods like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are employed. researchgate.net These tools can clearly distinguish between plant varieties based on their unique chemical fingerprints, highlighting the metabolites responsible for the differences.

This metabolomics-centered approach moves beyond analyzing a single compound in isolation, providing a holistic view of its chemical environment and distribution within the plant. frontiersin.org

Investigation of Biological Activities and Molecular Mechanisms of Scilliglaucosidine in in Vitro and Cellular Systems

Cytotoxic and Antiproliferative Efficacy of Scilliglaucosidine in Cancer Cell Lines

This compound is a bufadienolide, a type of cardiac glycoside recognized for its potential cytotoxic effects. Research into the direct cytotoxic and antiproliferative efficacy of purified this compound against specific cancer cell lines is limited in the available literature. However, studies on extracts of Urginea maritima (squill), a natural source of this compound and related bufadienolides, provide significant insights into its potential anticancer activity.

Differential Activity Across Various Human Carcinoma Models (e.g., HeLa, MCF-7, A-549, SKOV-3)

The cytotoxic effects of squill extracts show differential activity across various human cancer cell lines, which is attributed to their varying phytochemical compositions, particularly the content of bufadienolides like this compound. A 2023 study investigating two varieties of Urginea maritima, white squill (WS) and red squill (RS), demonstrated this differential potency. researchgate.netnih.gov The WS variety, which is particularly rich in bufadienolides such as hydroxy-scilliglaucosidin-O-rhamnoside, was found to be more effective against the A-549 lung cancer and SKOV-3 ovarian cancer cell lines. researchgate.netnih.gov In contrast, the RS extract, which is richer in flavonoids, showed higher potency against the MCF-7 breast adenocarcinoma cell line. researchgate.netnih.gov

This suggests that the anticancer activity observed in A-549 and SKOV-3 cells is primarily driven by the bufadienolide content, the class of compounds to which this compound belongs. researchgate.netnih.gov The IC50 values from this research highlight the potent cytotoxic nature of these natural extracts. nih.gov Specific data on the cytotoxic effects against the HeLa cervical cancer cell line were not available in the reviewed literature.

Table 1: Cytotoxic Activity of Urginea maritima (Squill) Extracts on Human Cancer Cell Lines Activity is attributed to the major phytochemicals present in each variety.

| Cell Line | Extract Variety | Predominant Active Compounds | IC50 (µg/mL) | Citation |

|---|---|---|---|---|

| A-549 (Lung Carcinoma) | White Squill (WS) | Bufadienolides | 0.11 | researchgate.netnih.gov |

| SKOV-3 (Ovarian Cancer) | White Squill (WS) | Bufadienolides | 0.4 | researchgate.netnih.gov |

| MCF-7 (Breast Adenocarcinoma) | Red Squill (RS) | Flavonoids | 0.17 | researchgate.netnih.gov |

| HeLa (Cervical Cancer) | Not Available | Not Available | Not Available |

Intracellular Signaling Pathway Modulation by this compound

Cardiac glycosides, including this compound, exert their cellular effects by modulating fundamental signaling pathways that control cell survival, proliferation, and death.

The Role of Na+/K+ ATPase Inhibition in Cellular Responses

The primary and most well-established molecular mechanism of cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme. mdpi.comfrontiersin.orgmdpi.com This enzyme, also known as the sodium-potassium pump, is an integral plasma membrane protein that actively transports three sodium (Na+) ions out of the cell and two potassium (K+) ions into the cell, a process coupled with the hydrolysis of one molecule of ATP. mdpi.comnih.gov This function is essential for maintaining cellular ionic and osmotic balance, as well as the resting membrane potential. mdpi.com

Bufadienolides found in squill, the class to which this compound belongs, are known to inhibit Na+/K+ ATPase. nih.gov By binding to a specific site on the alpha-subunit of the pump, these compounds lock the enzyme in a conformation that prevents ion transport. mdpi.com This inhibition disrupts the normal Na+ and K+ concentration gradients, leading to an increase in intracellular Na+ levels. This ionic disruption is a critical molecular initiating event that triggers a cascade of downstream signaling effects. mdpi.com

Activation of Specific Ion Channels (e.g., ClC-3 Chloride Channels)

Based on the conducted literature search, there is no available scientific information linking this compound or other cardiac glycosides to the direct activation of ClC-3 chloride channels. ClC-3 channels are voltage-gated channels that function as Cl−/H+ exchangers and have been implicated in the regulation of cell volume, proliferation, and apoptosis. researchgate.netnih.gov While they are studied as potential targets in cancer therapy, their activation is associated with stimuli such as cell swelling, angiotensin II, and reactive oxygen species, with no documented connection to this compound. nih.govresearchgate.net

Downstream Effects on Kinase Pathways (e.g., PI3K/Akt/mTOR Pathway Inhibition)

A significant consequence of Na+/K+-ATPase inhibition by cardiac glycosides is the modulation of critical intracellular kinase signaling pathways, including the PI3K/Akt/mTOR pathway. mdpi.com This pathway is a central regulator of cell proliferation, growth, and survival, and its over-activation is a common feature in many cancers. nih.govnih.gov

Research on various cardiac glycosides demonstrates their ability to suppress this pathway. For instance, the cardiac glycoside bufalin (B1668032) has been shown to block cancer cell growth by inhibiting the PI3K-Akt pathway, which in turn prevents the activation of Aurora A/B kinases essential for mitosis. nih.gov Similarly, lanatoside (B1674450) C and strophanthidin (B154792) exert anticancer activity by attenuating PI3K/Akt/mTOR signaling, leading to reduced tumor growth. frontiersin.orgmdpi.com The Na+/K+-ATPase can act as a signal transducer, and its inhibition by cardiac glycosides disrupts its interaction with signaling partners like PI3K, leading to the downstream suppression of Akt and mTOR. mdpi.comspandidos-publications.com This inhibition of pro-survival signaling is a key mechanism behind the anticancer effects of this class of compounds.

Induction of Cell Cycle Arrest and its Molecular Basis

The disruption of pro-proliferative signaling cascades by this compound and related cardiac glycosides culminates in the arrest of the cell cycle, a critical mechanism for preventing cancer cell division. nih.govarchivesofmedicalscience.com The PI3K/Akt/mTOR pathway, which is inhibited by cardiac glycosides, plays a pivotal role in driving cell cycle progression. mdpi.com Therefore, its suppression provides a direct molecular basis for the observed cell cycle arrest.

Studies on specific cardiac glycosides have identified the precise nature of this arrest. For example, Lanatoside C and strophanthidin have both been shown to induce a G2/M phase cell cycle arrest in breast, lung, and liver cancer cells. frontiersin.orgmdpi.com This arrest prevents cells from entering mitosis, thereby halting their proliferation. The molecular mechanism involves the modulation of key cell cycle regulatory proteins whose expression and activity are controlled by the upstream kinase pathways inhibited by the compounds. mdpi.comnih.gov By halting cell cycle progression, cardiac glycosides can prevent the replication of cancer cells and can also sensitize them to apoptosis. archivesofmedicalscience.comresearchgate.net

Apoptosis Induction Pathways (e.g., Modulation of Pro- and Anti-apoptotic Proteins, Caspase Cascade Activation)

This compound has been identified as a potent inducer of apoptosis, a form of programmed cell death, through intricate molecular pathways. Its primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis, and the subsequent activation of the caspase cascade. teachmeanatomy.infonih.gov

Apoptosis can be initiated through two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. wikipedia.org The intrinsic pathway is triggered by cellular stresses like DNA damage, leading to the release of mitochondrial proteins. teachmeanatomy.infothermofisher.com The extrinsic pathway is activated by external signals binding to cell surface receptors. wikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute cell death. wikipedia.orgbosterbio.com

Modulation of Pro- and Anti-apoptotic Proteins:

The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). teachmeanatomy.infoplos.org The balance between these opposing factions determines a cell's fate. teachmeanatomy.info Anti-apoptotic proteins function to prevent apoptosis and promote cell survival. nih.gov In contrast, pro-apoptotic proteins like Bax and Bak, once activated, can form pores in the mitochondrial membrane, leading to the release of cytochrome c and initiating the caspase cascade. nih.gov this compound is thought to disrupt this balance, likely by down-regulating anti-apoptotic proteins or up-regulating pro-apoptotic proteins, thereby tipping the scale towards cell death. This destabilization of the mitochondrial membrane is a critical step in mitochondrial-mediated apoptosis. mdpi.com

| Protein Family | Members | General Function in Apoptosis | Postulated Modulation by this compound |

|---|---|---|---|

| Anti-apoptotic Bcl-2 proteins | Bcl-2, Bcl-xL | Inhibit apoptosis, maintain mitochondrial membrane integrity. nih.govplos.org | Down-regulation, leading to decreased protection against apoptotic stimuli. |

| Pro-apoptotic Bcl-2 proteins | Bax, Bak | Promote apoptosis by permeabilizing the mitochondrial outer membrane. nih.govplos.org | Up-regulation or activation, leading to mitochondrial dysfunction. |

Caspase Cascade Activation:

Caspases are a family of cysteine proteases that exist as inactive zymogens (pro-caspases) within the cell. bosterbio.com They are activated in a hierarchical cascade. Initiator caspases (e.g., caspase-8 and caspase-9) are activated first, which then cleave and activate executioner caspases (e.g., caspase-3, -6, and -7). rndsystems.combiolegend.com

Intrinsic Pathway Activation: The release of cytochrome c from the mitochondria, facilitated by pro-apoptotic Bcl-2 proteins, is a key event in the intrinsic pathway. nih.govmdpi.com In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which then recruits and activates pro-caspase-9. rndsystems.commdpi.com Activated caspase-9 proceeds to cleave and activate executioner caspases like caspase-3. mdpi.com

Extrinsic Pathway Activation: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF) to their corresponding death receptors on the cell surface. wikipedia.orgbiolegend.com This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in its dimerization and activation. biolegend.com Active caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid, which in turn activates the intrinsic pathway. thermofisher.com

The activation of executioner caspase-3 is a central point of convergence for both pathways. wikipedia.org Active caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. cjcrcn.orgabcam.cn The cleavage of PARP is a hallmark of apoptosis. abcam.cn Studies have shown that the degradation of pro-caspase-3 and the cleavage of PARP are indicative of apoptosis induction. cjcrcn.org It is plausible that this compound treatment leads to the activation of caspase-9 and/or caspase-8, culminating in the activation of caspase-3 and subsequent PARP cleavage, leading to the dismantling of the cell. dovepress.comnih.gov

| Caspase Type | Examples | Activation Mechanism | Role in Apoptosis |

|---|---|---|---|

| Initiator Caspases | Caspase-8, Caspase-9 | Activated by dimerization following recruitment to signaling complexes (e.g., DISC, apoptosome). rndsystems.combiolegend.com | Initiate the caspase cascade by cleaving and activating executioner caspases. bosterbio.com |

| Executioner Caspases | Caspase-3, Caspase-7 | Activated by cleavage via initiator caspases. rndsystems.com | Cleave critical cellular substrates (e.g., PARP), leading to the morphological and biochemical hallmarks of apoptosis. cjcrcn.orgabcam.cn |

Mechanisms of Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. mdpi.com this compound is reported to possess anti-angiogenic properties, likely by interfering with key signaling pathways that regulate endothelial cell behavior. researchgate.net

The most critical pathway in angiogenesis is mediated by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, on endothelial cells. thno.orgpensoft.net The binding of VEGF to VEGFR-2 triggers a tyrosine kinase signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. pensoft.netmdpi.com

The anti-angiogenic mechanism of this compound may involve several actions:

Inhibition of VEGF Production: It might suppress the production of VEGF by tumor cells, thereby reducing the primary stimulus for angiogenesis. nih.gov

Blocking VEGF/VEGFR-2 Signaling: this compound could potentially interfere with the binding of VEGF to its receptor or inhibit the downstream signaling pathways, such as the PI3K/AKT and Ras/MAPK pathways, which are crucial for endothelial cell function. nih.gov

Inhibition of Endothelial Cell Functions: The compound may directly inhibit endothelial cell proliferation, migration, and the ability to form capillary-like structures (tube formation), which are all essential steps in the angiogenic process. mdpi.com

Inhibition of Matrix Metalloproteinases (MMPs): Angiogenesis requires the degradation of the extracellular matrix to allow endothelial cells to migrate. This compound might inhibit the activity of MMPs, such as MMP-2 and MMP-9, thereby preventing this degradation. nih.gov

Compounds with antioxidant properties are also often found to have anti-angiogenic effects, suggesting a potential indirect mechanism of action. pensoft.net

Influence on Nuclear Factor-kappa B (NF-κB) Signaling

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a central role in regulating immune and inflammatory responses, cell proliferation, and survival. nih.govwikipedia.org In many cancers, the NF-κB pathway is constitutively active, which helps tumor cells to evade apoptosis and promote their growth. researchgate.net

The activation of NF-κB is tightly controlled. wikipedia.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Various stimuli, including inflammatory cytokines and growth factors, can lead to the activation of the IκB kinase (IKK) complex. wikipedia.org IKK then phosphorylates IκB proteins, marking them for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes. wikipedia.org Many of these target genes encode for anti-apoptotic proteins (such as Bcl-2 and Bcl-xL), cytokines, and cell adhesion molecules. nih.govresearchgate.net

This compound's influence on NF-κB signaling is a plausible mechanism contributing to its biological activity. By inhibiting the NF-κB pathway, this compound could:

Suppress the expression of anti-apoptotic proteins: This would sensitize cells to apoptosis, complementing its direct effects on the Bcl-2 family proteins. researchgate.net

Reduce the production of inflammatory cytokines: This would contribute to an anti-inflammatory effect. nih.gov

Inhibit cell proliferation and survival signals: This would directly impede tumor growth. nih.gov

The inhibition could occur at various levels, such as preventing the degradation of IκB or blocking the nuclear translocation of NF-κB. Some studies have shown that certain compounds can suppress NF-κB activation, leading to the downregulation of anti-apoptotic and proliferative gene products. researchgate.net

Other Documented Biological Research Activities of this compound (e.g., Antioxidant, Anti-inflammatory, Insecticidal Effects)

Beyond its anti-cancer activities, research suggests that this compound, as part of the broader class of bufadienolides, may possess other significant biological properties. researchgate.net

Antioxidant and Anti-inflammatory Effects:

Oxidative stress and inflammation are closely linked processes implicated in a wide range of chronic diseases. mdpi.commdpi.com Bioactive compounds with both antioxidant and anti-inflammatory properties are of great interest. mdpi.comnih.gov

Antioxidant Activity: Antioxidants can neutralize reactive oxygen species (ROS), which are harmful byproducts of metabolism that can damage cells, proteins, and DNA. nih.gov The chemical structure of compounds like this compound may allow them to scavenge free radicals. nih.gov

Anti-inflammatory Activity: Chronic inflammation contributes to various diseases. mdpi.com Anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory enzymes and cytokines. nih.gov As mentioned, inhibiting the NF-κB pathway is a key mechanism for reducing inflammation. plos.org Malvidin, for example, has been shown to reduce ROS production and attenuate the activation of NF-κB and MAPKs in macrophages. plos.org It is conceivable that this compound acts through similar pathways to exert anti-inflammatory effects.

Insecticidal Effects:

Several natural compounds derived from plants have been investigated for their insecticidal properties as potential alternatives to synthetic insecticides. nih.govproquest.com Extracts from plants containing bufadienolides have demonstrated insecticidal activity against various pests. researchgate.netuniv-lorraine.fr This suggests that this compound could contribute to the defense mechanisms of its source plant and may have potential applications as a natural insecticide. The activity could manifest as toxicity to larvae or adult insects. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Scilliglaucosidine and Its Analogs

Elucidation of Essential Pharmacophores and Structural Elements for Bioactivity

The biological activity of Scilliglaucosidine and related bufadienolides is intrinsically linked to a specific three-dimensional arrangement of chemical features, known as a pharmacophore. Research has identified several structural components of the bufadienolide skeleton that are indispensable for their primary biological action, which is the inhibition of the Na+/K+-ATPase enzyme, leading to cytotoxic effects in cancer cells. jyoungpharm.orgmdpi.comnih.govmdpi.com

The core pharmacophore consists of:

Steroid Nucleus: A defining feature is the characteristic "U"-shaped conformation of the steroid core, which results from the cis-fusion of the A/B and C/D rings. mdpi.comamu.edu.az This specific stereochemistry is considered a crucial pharmacophoric element for potent bioactivity and distinguishes these compounds from other steroids. jyoungpharm.orgmdpi.comjyoungpharm.org

Unsaturated Lactone Ring: A six-membered α-pyrone lactone ring attached at the C-17β position is a hallmark of bufadienolides and is critical for activity. mdpi.commdpi.comnih.gov Any modification or cleavage of this ring leads to a significant loss of cytotoxic and cardiotonic action. amu.edu.aznih.gov The electrostatic potential of the lactone ring is thought to play a role in orienting the molecule within its binding site. acs.orgresearchgate.net

C-14 Hydroxyl Group: A hydroxyl group at the C-14β position is vital. Studies consistently show that 14β-hydroxy derivatives are significantly more potent than analogs with a 14,15-epoxy ring. nih.govresearchgate.net This hydroxyl group is a key hydrogen bond donor, interacting with residues like Threonine-797 in the Na+/K+-ATPase binding pocket. jyoungpharm.orgjyoungpharm.org

C-3 Substituent Configuration: The nature and stereochemistry of the substituent at the C-3 position profoundly influence activity. A 3β-hydroxyl group is a common feature, and its specific orientation is critical. nih.govnih.gov Molecular docking simulations suggest that 3β-substituents are positioned closer to hydrophilic amino acid residues at the entrance of the ligand-binding pocket, facilitating favorable interactions. acs.org

These essential structural elements are summarized in the table below.

| Structural Feature | Importance for Bioactivity | Supporting Findings |

| cis-Fused A/B, C/D Rings | Essential for the "U-shaped" pharmacophore required for receptor binding. jyoungpharm.orgmdpi.comjyoungpharm.org | The cis-conformation is suggested as the primary pharmacophore of bufadienolides. jyoungpharm.org |

| C-17β α-Pyrone Lactone Ring | Absolutely critical for cytotoxic and Na+/K+-ATPase inhibitory activity. mdpi.comnih.gov | Its replacement with a lactam derivative or cleavage of the ring significantly decreases or abolishes activity. amu.edu.aznih.gov |

| C-14β Hydroxyl Group | Crucial for high potency; acts as a key hydrogen bond donor. nih.govresearchgate.net | Consistently forms a hydrogen bond with the Thr797 residue of the Na+/K+-ATPase pump. jyoungpharm.orgjyoungpharm.org |

| C-3β Hydroxyl/Glycoside | Modulates potency, solubility, and binding affinity. The β-configuration is vital. mdpi.comnih.gov | Epimerization to the 3α-configuration leads to a significant decrease in toxicity and binding affinity. nih.govnih.gov |

The Impact of Glycosidic Moiety and Aglycone Modifications on Biological Activity

Modifications to both the aglycone (the steroid core) and the glycosidic moiety (the sugar part) of bufadienolides have profound effects on their biological profiles. These changes can alter binding affinity, potency, and pharmacokinetic properties.

Glycosidic Moiety Modifications:

The sugar portion, typically attached at the C-3β position, is a key modulator of activity. While the aglycone itself can be active, glycosylation generally enhances potency. researchgate.netnih.gov For instance, studies comparing glycosylated bufadienolides to their corresponding aglycones found that the glycosides exhibited significantly stronger inhibitory activity against Na+/K+-ATPase. acs.org The sugar moiety is believed to improve water solubility and can form additional hydrogen bonds within the receptor binding site, thereby increasing affinity. mdpi.comnih.gov The type of sugar is also important; for example, a rhamnose derivative was shown to increase the binding affinity of digitoxigenin (B1670572) more effectively than an amicetose (B1208693) derivative. bvsalud.org

Aglycone Modifications:

Systematic modifications of the steroid nucleus have further refined the understanding of bufadienolide SAR.

Lactone Ring: As established, the α-pyrone lactone ring is sacrosanct for activity. The conversion of the lactone to a lactam results in a dramatic loss of cytotoxicity, confirming the importance of the oxygen-containing ring for the biological effect. nih.gov

C-3 Position: The stereochemistry at C-3 is paramount. Inversion of the natural 3β-hydroxyl group to a 3α-hydroxyl leads to a sharp reduction in activity. nih.govnih.gov However, replacing the 3β-hydroxyl with larger polar groups can enhance inhibitory potency. nih.gov

C-14/C-15 Positions: The presence of a 14β-hydroxyl group is preferred over a 14,15-epoxide for higher cytotoxicity. mdpi.comresearchgate.net Cyclization between C-14 and C-15 has been shown to cause a drastic decrease in binding affinity to the Na+/K+-ATPase. mdpi.comnih.gov

Other Substitutions: The presence and position of other functional groups on the steroid core fine-tune the activity. A 16-acetoxyl group is considered crucial for the activity of some bufadienolides. mdpi.com Conversely, substituents at C-15 and C-16 have been found to be detrimental to the growth inhibition of cancer cells in certain analogs. mdpi.com In specific bufadienolides, functional groups such as a 10-aldehyde (CHO) and an 11-hydroxyl (OH) were found to increase activity. jyoungpharm.orgresearchgate.net

The following table summarizes the observed effects of various structural modifications.

| Modification | Position | Effect on Bioactivity |

| Glycosylation | C-3β | Generally increases potency and binding affinity. mdpi.comacs.org |

| Hydroxyl Epimerization | C-3 | Inversion from β to α configuration significantly decreases activity. nih.govnih.gov |

| Lactam Formation | C-17 | Abolishes or significantly reduces cytotoxic activity. nih.gov |

| Epoxide vs. Hydroxyl | C-14/C-15 | 14β-OH is more potent than a 14,15-epoxide. nih.govresearchgate.net |

| Acetoxyl Group | C-16 | Can be crucial for activity in certain analogs. mdpi.com |

| Aldehyde/Hydroxyl | C-10/C-11 | Can enhance binding and activity. jyoungpharm.orgresearchgate.net |

Computational Modeling and In Silico Approaches in this compound SAR/QSAR Analysis

Computational methods, including molecular docking and QSAR, have become indispensable tools for investigating the SAR of this compound and its analogs at a molecular level. jyoungpharm.orgnih.gov These in silico approaches provide detailed insights into drug-receptor interactions and allow for the prediction of biological activity, guiding the synthesis of more potent and selective compounds. nih.goveurekaselect.com

Molecular Docking Studies:

Molecular docking simulations are used to predict the preferred binding orientation of bufadienolides within the active site of their primary target, the Na+/K+-ATPase. jyoungpharm.org These studies have successfully corroborated and explained many experimental SAR findings.

Key findings from docking studies include:

Binding Pose: Bufadienolides fit into a specific hydrophobic cavity of the enzyme. mdpi.com

Key Interactions: The simulations consistently identify crucial hydrogen bonds. The 14β-OH group is a hydrogen bond donor to the side chain of Thr797, and the 3β-OH group can interact with residues like Gln111 and Asn122. jyoungpharm.orgjyoungpharm.orgresearchgate.net The lactone ring engages in electrostatic interactions, which are stabilized by cations like K+ within the binding site. acs.orgresearchgate.net

Explaining SAR: Docking has helped explain why the 3β-configuration is favored over the 3α, as the former allows for more favorable interactions with hydrophilic residues. acs.org It also visualizes how different substituents can introduce steric clashes or form additional favorable contacts, thereby modulating binding affinity. plos.org

Quantitative Structure-Activity Relationship (QSAR) Analysis:

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For bufadienolides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been particularly useful. nih.govacs.orgcapes.gov.br

In a typical CoMFA study, the bufadienolide molecules are aligned based on their common pharmacophore. The model then calculates the steric and electrostatic fields around each molecule and correlates these field values with their measured cytotoxic activity (e.g., IC₅₀). nih.govresearchgate.net The resulting 3D contour maps highlight regions where modifications to the molecule would likely lead to changes in activity:

Steric Contour Maps: Indicate areas where bulky substituents would increase or decrease activity.

Electrostatic Contour Maps: Show regions where positive or negative charges are favorable or unfavorable for activity.

These QSAR models have demonstrated good predictive ability for the cytotoxic effects of bufadienolide analogs and serve as a valuable guide for the rational design of new potential anticancer agents. nih.govnih.govacs.org

| Computational Method | Application in Bufadienolide Research | Key Insights |

| Molecular Docking | Predicting binding modes and interactions with Na+/K+-ATPase. jyoungpharm.orgplos.org | Identification of key H-bonds (e.g., with Thr797, Gln111) and the importance of the 3β and 14β configurations. jyoungpharm.orgjyoungpharm.org |

| 3D-QSAR (CoMFA) | Correlating 3D structural properties (steric/electrostatic fields) with cytotoxic activity. nih.govacs.org | Generation of predictive models and 3D maps that guide the design of new analogs with improved potency. nih.goveurekaselect.com |

Future Directions and Emerging Research Avenues for Scilliglaucosidine

Exploration of Novel Biological Targets and Mechanistic Insights

While the inhibition of Na+/K+-ATPase is the well-established mechanism for cardiac glycosides, recent studies suggest their biological activity, particularly in cancer, is more complex. nih.gov Future research will delve deeper into identifying novel molecular targets and elucidating the intricate downstream signaling pathways modulated by Scilliglaucosidine.

A significant emerging area is the investigation of the link between cardiac glycosides and the DNA Damage Response (DDR) pathway. Research on similar compounds has shown that they can possess anticancer activity in cancers with specific mutations (like KRAS) by affecting the DDR pathway. nih.gov This suggests that this compound may selectively target cancer cells with high replication stress by disrupting their ability to repair DNA damage, a critical factor for their survival. Future studies will likely focus on:

Target Deconvolution: Employing chemical proteomics and affinity-based probes to identify direct binding partners of this compound beyond the NKA pump.

Pathway Analysis: Investigating the modulation of key signaling nodes, such as the checkpoint kinases ATR and Chk1, which are central to the DDR. nih.gov

Multi-Targeting Effects: Exploring the possibility that this compound acts as a multi-targeted agent, where its efficacy stems from the simultaneous engagement of several cellular proteins and pathways. nih.gov This approach moves beyond the single-target paradigm and embraces the complexity of cellular responses to therapeutic agents.

This line of inquiry, often termed "action research," aims to simultaneously investigate these mechanisms and use the findings to solve therapeutic challenges, bridging the gap between theoretical knowledge and practical application. scribbr.co.ukwikipedia.org

Advancements in Synthetic Biology and Chemoenzymatic Production of this compound

A major bottleneck in the research and development of this compound and other cardiac glycosides is their production. mdpi.com Currently, these compounds are primarily isolated from plant sources, such as Drimia maritima (sea squill), which is inefficient and subject to environmental variability. mdpi.com Modern biotechnology offers promising alternatives to ensure a sustainable and scalable supply.

Synthetic Biology: The long-term goal is to engineer microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (E. coli) to produce this compound. buffalo.edu This involves a multi-step process:

Pathway Elucidation: Identifying the complete biosynthetic pathway for cardiac glycosides in their native plants. aiche.org This involves sequencing genomes and transcriptomes to find candidate genes responsible for the complex series of reactions. aiche.org

Metabolic Engineering: Transferring the identified genes into a microbial host and optimizing its metabolism to support the production of the target compound or its precursors. buffalo.edu For instance, researchers have successfully engineered yeast cells to produce early precursors of cardiac glycosides. mdpi.com

Chemoenzymatic Synthesis: This approach combines the versatility of traditional chemical synthesis with the high selectivity of enzymes. mdpi.com It offers a powerful route to not only produce this compound but also to generate novel derivatives with potentially improved therapeutic properties. nih.govnih.gov Key advantages include:

High Selectivity: Enzymes can catalyze reactions at specific positions on a complex molecule like a steroid nucleus, avoiding the need for cumbersome protection and deprotection steps common in purely chemical synthesis. mdpi.comrsc.org

Generation of Analogs: It facilitates the creation of a library of this compound derivatives by modifying specific moieties, such as the sugar group or the lactone ring, to probe structure-activity relationships. nih.gov

Sustainable Processes: Biocatalysis often occurs under mild conditions, reducing the environmental impact compared to many traditional synthetic methods. mdpi.com

Recent successes in the chemoenzymatic synthesis of other complex natural products, like spirosorbicillinols and various glycopeptides, highlight the immense potential of applying these strategies to this compound. nih.govrsc.org

| Production Method | Core Technology | Key Objective for this compound | Potential Advantages |

|---|---|---|---|

| Plant Extraction | Phytochemistry | Isolation from natural sources (e.g., Drimia maritima) | Access to the natural compound |

| Synthetic Biology | Metabolic Engineering, Gene Discovery | Engineer microbes (e.g., yeast) for biosynthesis | Sustainable, scalable, and controlled production buffalo.edu |

| Chemoenzymatic Synthesis | Biocatalysis, Organic Chemistry | Create this compound and novel analogs efficiently | High selectivity, generation of derivatives, greener processes nih.govmdpi.com |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully grasp the biological impact of this compound, a holistic or systems-level approach is necessary. nautilus.bio The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed map of the cellular response to the compound. nih.govuv.es This multi-omics strategy allows researchers to move from a one-target, one-effect view to understanding the complex network of interactions that define a drug's activity. nautilus.bio

Future research integrating multi-omics data for this compound would likely involve:

Transcriptomics: Analyzing how this compound alters gene expression patterns in cancer cells versus healthy cells to identify pathways that are selectively disrupted.

Proteomics: Quantifying changes in protein levels and post-translational modifications to understand how cellular machinery is rewired upon treatment.

Metabolomics: Profiling the small-molecule metabolites within a cell to see how this compound affects cellular energy and biosynthetic pathways. mdpi.com Comparative metabolome mapping has already been applied to red and white squill bulbs, the natural source of the compound. mdpi.com

Data Integration: Using advanced computational and machine learning algorithms to integrate these heterogeneous datasets. nih.govusm.edu This can reveal hidden correlations, such as how a change in the expression of a single gene (genomics) leads to cascading effects on proteins (proteomics) and metabolic functions (metabolomics), ultimately resulting in a therapeutic outcome. usm.edu

This comprehensive view can help in identifying novel biomarkers to predict patient response and in uncovering previously unknown mechanisms of action. uv.es

Development of Advanced In Vitro Models for Activity Assessment and Mechanistic Research

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses are well-documented. To bridge the gap between preclinical research and clinical outcomes, more physiologically relevant in vitro models are being developed and adopted. mdpi.com For a compound like this compound, which has potent effects on cardiac tissue, such models are crucial for both efficacy and mechanistic studies.

Emerging models for future this compound research include:

3D Engineered Heart Tissues and Organoids: These models are created by culturing cardiac cells in a three-dimensional scaffold, allowing them to self-assemble into structures that better mimic the architecture and function of native heart tissue. mdpi.comnih.gov They can be used to study the compound's effects on contractility, electrophysiology, and potential cardiotoxicity in a more realistic setting. mdpi.com

Human Induced Pluripotent Stem Cell (iPSC)-Derived Cardiomyocytes (hiPSC-CMs): This technology allows for the generation of patient-specific heart cells in a dish. mdpi.comnih.gov By using hiPSC-CMs, researchers can investigate how genetic differences influence the response to this compound. researchgate.net Recent studies have already used hiPSC-CMs in microelectrode array (MEA) systems to assess the cardiac effects and rank the potency of various cardiac glycosides, providing a powerful platform for detailed electrophysiological analysis. researchgate.net

Heart-on-a-Chip Systems: These microfluidic devices integrate cardiac cells with mechanical and electrical stimulation, recapitulating the microenvironment of the heart with even greater fidelity. mdpi.com They offer a sophisticated platform for studying drug responses under physiological-like conditions.

These advanced models will enable a more accurate assessment of this compound's therapeutic window and provide deeper insights into its mechanism of action in both cardiac and non-cardiac tissues, such as tumors. mdpi.commdpi.com

Q & A

Q. How should researchers address data reproducibility challenges in this compound’s mechanistic studies?

- Methodological Answer : Implement blinded analyses and independent replication by a second lab member. Use open-access platforms (e.g., Zenodo) to share raw data and code. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and document protocols using platforms like Protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.